molecular formula C10H15NaO4S B7799212 sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate

sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate

Cat. No.: B7799212
M. Wt: 254.28 g/mol
InChI Key: AWMAOFAHBPCBHJ-UHFFFAOYSA-M
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Description

sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate, also known as Rhodanine, is a heterocyclic compound with the molecular formula C3H3NOS2. It is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. Rhodanine is known for its light yellow to dark yellow color and is commonly found in powder or crystalline form .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodanine can be synthesized through the reaction of carbon disulfide with ammonia and chloroacetic acid. The reaction typically involves heating the reactants in an aqueous medium, followed by acidification to precipitate the product. The general reaction scheme is as follows:

CS2+NH3+ClCH2COOHC3H3NOS2+HCl+H2O\text{CS}_2 + \text{NH}_3 + \text{ClCH}_2\text{COOH} \rightarrow \text{C}_3\text{H}_3\text{NOS}_2 + \text{HCl} + \text{H}_2\text{O} CS2​+NH3​+ClCH2​COOH→C3​H3​NOS2​+HCl+H2​O

Industrial Production Methods

Industrial production of Rhodanine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Rhodanine undergoes various chemical reactions, including:

    Oxidation: Rhodanine can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of Rhodanine can lead to the formation of thiol derivatives.

    Substitution: Rhodanine can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted Rhodanine derivatives depending on the reagents used.

Scientific Research Applications

Rhodanine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and photographic chemicals.

Mechanism of Action

Rhodanine exerts its effects through various mechanisms, depending on its application. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfur and nitrogen atoms in Rhodanine play a crucial role in its binding affinity and specificity. Additionally, Rhodanine can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: Similar in structure but lacks the oxygen atom present in Rhodanine.

    Oxazolidine: Contains an oxygen atom in place of sulfur.

    Imidazolidine: Contains nitrogen atoms in the ring structure.

Uniqueness of Rhodanine

Rhodanine’s unique combination of sulfur, nitrogen, and oxygen atoms in its ring structure imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMAOFAHBPCBHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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